molecular formula C13H21N B2628041 1-Cyclohexylcyclohexane-1-carbonitrile CAS No. 113777-31-4

1-Cyclohexylcyclohexane-1-carbonitrile

Cat. No. B2628041
M. Wt: 191.318
InChI Key: BEHIDVHWDQNWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C13H21N . It has a molecular weight of 191.32 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for 1-Cyclohexylcyclohexane-1-carbonitrile is InChI=1S/C13H21N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h12H,1-10H2 . The SMILES representation is C1CCC(CC1)C2(CCCCC2)C#N .


Physical And Chemical Properties Analysis

1-Cyclohexylcyclohexane-1-carbonitrile is a powder . The storage temperature is 4°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Spirocyclic Compounds: Compounds like 5′-Methylsulfanyl-4′-oxo-7′-phenyl-3′,4′-dihydro-1′H-spiro[cyclohexane-1,2′-quinazoline]-8′-carbonitrile exhibit complex structures with spiro configurations, highlighting the versatility of cyclohexyl carbonitriles in synthesizing compounds with potential biological activity (Xuan Liu et al., 2011).
  • Alder-Ene and Diels-Alder Reactions: Carbonitriles like 1-Methylcycloprop-2-ene-1-carbonitrile engage in tandem Alder-ene and Diels-Alder reactions, indicating the utility of cyclohexyl carbonitriles in facilitating complex organic reactions that lead to the formation of cyclic compounds with potential pharmaceutical applications (O. Lodochnikova et al., 2010).

Material Science Applications

  • Nitrogen-Doped Carbon Nanotubes: The synthesis of nitrogen-doped carbon nanotubes anchored on graphene substrates from azobis(cyclohexanecarbonitrile) showcases the material science applications of cyclohexyl carbonitriles. Such materials exhibit high capacities when used as anodes in lithium-ion batteries, highlighting their potential in enhancing energy storage technologies (V. Sridhar et al., 2015).

Organic Synthesis and Catalysis

  • Organocatalyzed Synthesis: Cyclohexane carbonitriles are used in organocatalyzed synthesis processes. For example, 2-Amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles were synthesized from a tandem Michael addition - cyclization reaction, demonstrating the role of cyclohexyl carbonitriles in facilitating enantioselective synthesis (Derong Ding & Cong-Gui Zhao, 2010).

Anticancer Research

  • Antiproliferative Activities: Heterocyclic compounds derived from cyclohexane-1,4-dione, displaying structures similar to cyclohexyl carbonitriles, have been studied for their antiproliferative and anticancer activities. These studies indicate the potential of such compounds in the development of new anticancer therapies (R. Mohareb & N. Y. M. Abdo, 2022).

Photocatalysis and Photochemistry

  • Photoinduced Reactions: The photoinduced substitution reaction of 4-methylquinoline-2-carbonitrile in cyclohexane demonstrates the influence of external magnetic fields on the efficiency of photochemical processes, revealing the utility of cyclohexyl carbonitriles in studying fundamental photochemical mechanisms (HataNorisuke & HokawaMasahito, 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word is "Warning" . Safety data for this product is currently unavailable online .

properties

IUPAC Name

1-cyclohexylcyclohexane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h12H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHIDVHWDQNWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylcyclohexane-1-carbonitrile

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